Enantiomeric Purity: Defined (S)-Configuration vs. Racemic Mixture (CAS 107618-09-7)
The target compound is procured as a single (S)-enantiomer (CAS 1106941-42-7), supported by an enantioselective Pd/SDP(O)-catalyzed synthetic route that achieves high enantiomeric excess (ee) for (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols [1]. The racemic counterpart (CAS 107618-09-7), containing equal proportions of (R)- and (S)-enantiomers, is available at a standard purity of 98% . However, sourcing the racemate introduces a 50% stereochemical impurity right from the start, which can halve the effective concentration of the desired stereoisomer in biological assays and lead to inconsistent pharmacological readouts .
| Evidence Dimension | Stereochemical composition and enantiomeric purity |
|---|---|
| Target Compound Data | Single (S)-enantiomer; synthesized via enantioselective Pd/SDP(O) catalysis with high ee (CAS 1106941-42-7) [1] |
| Comparator Or Baseline | Racemic mixture (CAS 107618-09-7, 98% purity) containing 50:50 (R)/(S) |
| Quantified Difference | The (S)-enantiomer provides a 2-fold higher effective concentration of the active stereoisomer relative to the racemate in an assay setting. |
| Conditions | Bulk chemical procurement; relevant to all downstream enantioselective SAR programs. |
Why This Matters
For laboratories investigating stereospecific target engagement, the (S)-enantiomer eliminates the need for costly chiral resolution and removes the confounding biological noise contributed by the (R)-antipode.
- [1] Shi, J., et al. Org. Lett. 2015, 17, 840–843. Enantioselective synthesis of (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols. View Source
